molecular formula C25H42N7O17P3S B231474 isobutyryl-CoA CAS No. 15621-60-0

isobutyryl-CoA

Cat. No.: B231474
CAS No.: 15621-60-0
M. Wt: 837.6 g/mol
InChI Key: AEWHYWSPVRZHCT-NDZSKPAWSA-N
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Description

Isobutyryl-CoA, also known as isobutanoyl-coa, belongs to the class of organic compounds known as acyl coas. These are organic compounds containing a coenzyme A substructure linked to an acyl chain. Thus, this compound is considered to be a fatty ester lipid molecule. This compound is slightly soluble (in water) and an extremely strong acidic compound (based on its pKa). This compound has been primarily detected in urine. Within the cell, this compound is primarily located in the mitochondria and cytoplasm. In humans, this compound is involved in the valine, leucine and isoleucine degradation pathway and the phytanic Acid peroxisomal oxidation pathway. This compound is also involved in several metabolic disorders, some of which include this compound dehydrogenase deficiency, the 3-hydroxyisobutyric aciduria pathway, the propionic acidemia pathway, and the 3-methylglutaconic aciduria type I pathway.
This compound is a short-chain, methyl-branched fatty acyl-CoA that is the S-isobutyryl derivative of coenzyme A. It has a role as a human metabolite and a mouse metabolite. It is a short-chain fatty acyl-CoA and a methyl-branched fatty acyl-CoA. It derives from a coenzyme A and an isobutyric acid. It is a conjugate acid of an this compound(4-).

Scientific Research Applications

Epigenetic Regulation

Isobutyryl-CoA plays a significant role in epigenetic regulation. It has been identified as a novel post-translational modification on nuclear histones, known as lysine isobutyrylation. This modification is distinct from normal straight-chain butyrylation and arises from valine catabolism and branched-chain fatty acid oxidation. Studies show that several histone acetyltransferases, especially p300 and HAT1, possess lysine isobutyryltransferase activity. The X-ray crystal structures of HAT1 in complex with this compound have been resolved, providing insight into HAT-catalyzed isobutyrylation. This modification affects the expression of genes associated with critical biological pathways, suggesting its extensive role in regulating epigenetics and cellular physiology (Zhu et al., 2020).

Metabolic Disorders

This compound dehydrogenase deficiency is a metabolic disorder in valine metabolism. It was first reported in a child with cardiomyopathy, anemia, and secondary carnitine deficiency. A study involving 13 patients with this deficiency, identified through newborn screening, developed a follow-up algorithm for abnormal C4-acylcarnitine newborn screening results. This condition is confirmed by the molecular genetic analysis of the ACAD8 gene encoding this compound dehydrogenase. Interestingly, most patients with this deficiency remain asymptomatic, though the natural history of the disorder needs further exploration (Oglesbee et al., 2007).

Biofuel Production

This compound is integral in the production of isobutanol, a branched-chain alcohol that can substitute gasoline. A study demonstrated the production of isobutanol using a novel CoA-dependent pathway in recombinant Ralstonia eutropha H16. This pathway includes chain elongation, rearrangement, and modification, with a focus on a previously uncharacterized native this compound mutase in R. eutropha. The study's findings suggest potential applications in expanding the range of chemicals accessible with CoA-dependent pathways (Black et al., 2018).

Antibiotic Production

The addition of isobutanol can enhance the production of the anti-tumor agent ansamitocin P-3 (AP-3) in fermentation. This process involves the regulation of gene transcription and pools of precursors such as this compound. The study concludes that isobutanol addition effectively increases AP-3 production, an insight that might be beneficial for improving fermentation productivity on a large scale (Lin et al., 2011).

Properties

CAS No.

15621-60-0

Molecular Formula

C25H42N7O17P3S

Molecular Weight

837.6 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-methylpropanethioate

InChI

InChI=1S/C25H42N7O17P3S/c1-13(2)24(37)53-8-7-27-15(33)5-6-28-22(36)19(35)25(3,4)10-46-52(43,44)49-51(41,42)45-9-14-18(48-50(38,39)40)17(34)23(47-14)32-12-31-16-20(26)29-11-30-21(16)32/h11-14,17-19,23,34-35H,5-10H2,1-4H3,(H,27,33)(H,28,36)(H,41,42)(H,43,44)(H2,26,29,30)(H2,38,39,40)/t14-,17-,18-,19+,23-/m1/s1

InChI Key

AEWHYWSPVRZHCT-NDZSKPAWSA-N

Isomeric SMILES

CC(C)C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

SMILES

CC(C)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Canonical SMILES

CC(C)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

15621-60-0

physical_description

Solid

Synonyms

coenzyme A, isobutyryl-
isobutyryl-CoA
isobutyryl-coenzyme A

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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